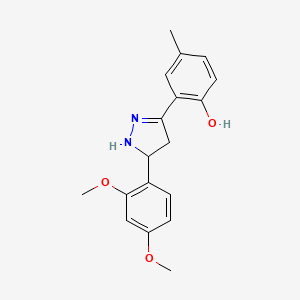
2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy groups attached, and a methylphenol group, which is a phenol group with a methyl group attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The pyrazole ring, dimethoxyphenyl group, and methylphenol group could all potentially participate in reactions. For example, the compound could potentially be involved in a palladium-catalyzed Heck reaction .
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
The compound 2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol, as part of the broader family of NH-pyrazoles, exhibits interesting tautomeric behaviors. Specifically, compounds with a phenol residue demonstrate unique tautomerism, stabilized by complex hydrogen bonding patterns, as observed in crystallography and supported by NMR spectroscopy. These behaviors are crucial for understanding molecular interactions and designing functional materials (Cornago et al., 2009).
Photophysical and Chemosensory Properties
Another significant application involves the synthesis and investigation of novel pyrazoline derivatives, such as the title compound, for their photophysical properties and potential as fluorescent chemosensors. These compounds demonstrate positive solvatochromism and micellization behavior, useful for detecting critical micelle concentrations of surfactants. Specifically, their ability to act as on-off fluorescent chemosensors for metal ions, like Fe3+, showcases their potential in environmental monitoring and bioimaging (Salman A. Khan, 2020).
Bioactivity Exploration
The title compound's structural analogs have been synthesized and evaluated for their bioactivity. Studies show that some derivatives exhibit promising anti-inflammatory, antioxidant, and antimicrobial activities. These findings are pivotal for the development of new therapeutic agents, highlighting the compound's role in drug discovery and medicinal chemistry research (Bandgar et al., 2009).
Spectroscopic and Crystallographic Insights
Research into the structural characterization of related pyrazole derivatives, using spectroscopic and crystallographic techniques, contributes to the understanding of molecular architecture. Such studies are fundamental for the rational design of molecules with desired physical, chemical, or biological properties (Hayvalı et al., 2010).
Anticancer and Antimicrobial Potentials
The synthesis and molecular docking studies of pyrazoline-based compounds, incorporating the structural motif of the title compound, have identified candidates with significant anticancer and antimicrobial activities. These findings underscore the potential of such compounds in addressing global health challenges related to cancer and infectious diseases (Katariya et al., 2021).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if the compound is a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. The compound could also potentially be harmful if ingested, inhaled, or comes into contact with the skin or eyes .
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, for example, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .
Eigenschaften
IUPAC Name |
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-4-7-17(21)14(8-11)16-10-15(19-20-16)13-6-5-12(22-2)9-18(13)23-3/h4-9,15,19,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIMKQMRDQGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)
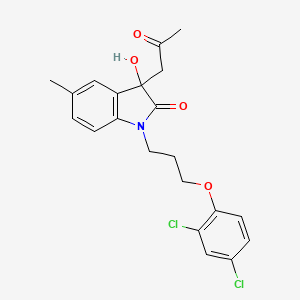
![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)
![4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2702334.png)
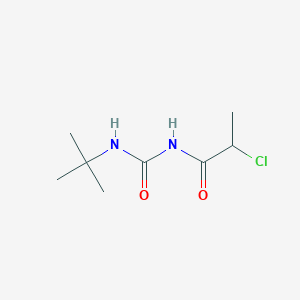
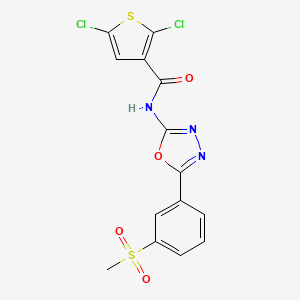

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)
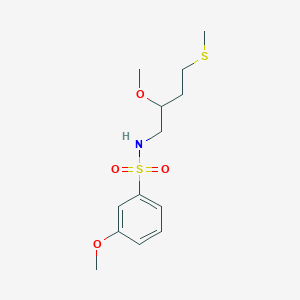


![1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2702348.png)
